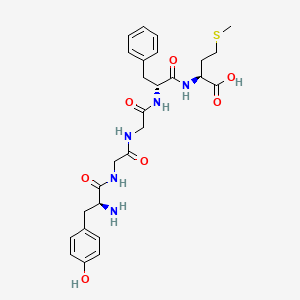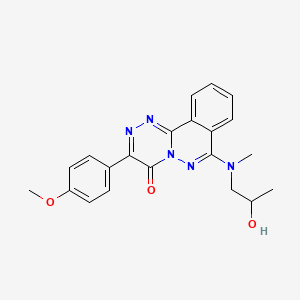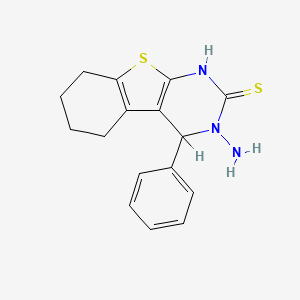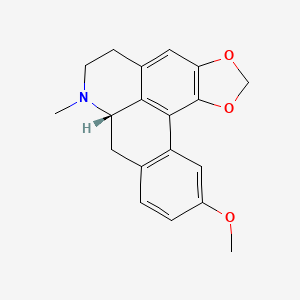
Menthol (-)-N,N-diethylaminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthol (-)-N,N-diethylaminoacetate is a synthetic organic compound derived from menthol, a naturally occurring monoterpenoid found in the oils of various mint plants. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various medicinal and cosmetic products. The chemical structure of this compound includes a menthol moiety linked to an N,N-diethylaminoacetate group, which enhances its pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menthol (-)-N,N-diethylaminoacetate typically involves the esterification of menthol with N,N-diethylaminoacetic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process generally includes the following steps:
Esterification: Menthol is reacted with N,N-diethylaminoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting ester is purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity menthol and N,N-diethylaminoacetic acid are prepared and stored under controlled conditions.
Reaction: The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, followed by purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Menthol (-)-N,N-diethylaminoacetate undergoes various chemical reactions, including:
Oxidation: The menthol moiety can be oxidized to form menthone or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Menthone and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Menthol (-)-N,N-diethylaminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool for investigating receptor-mediated pathways.
Medicine: Explored for its potential analgesic, anti-inflammatory, and local anesthetic properties.
Industry: Utilized in the formulation of cosmetic products, topical analgesics, and cooling agents.
Mechanism of Action
Menthol (-)-N,N-diethylaminoacetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness and can also result in analgesic effects by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may interact with kappa-opioid receptors, contributing to its pain-relieving properties.
Comparison with Similar Compounds
Similar Compounds
Menthol: The parent compound, known for its cooling and soothing properties.
Levomenthol: A specific form of menthol with similar cooling effects.
Menthone: An oxidized derivative of menthol with distinct chemical properties.
Uniqueness
Menthol (-)-N,N-diethylaminoacetate is unique due to the presence of the N,N-diethylaminoacetate group, which enhances its pharmacological properties compared to menthol alone. This modification allows for improved efficacy in medicinal and cosmetic applications, making it a valuable compound in various fields.
Properties
CAS No. |
81983-63-3 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C16H31NO2/c1-6-17(7-2)11-16(18)19-15-10-13(5)8-9-14(15)12(3)4/h12-15H,6-11H2,1-5H3/t13-,14+,15+/m0/s1 |
InChI Key |
WUGGCLRXBOVBMZ-RRFJBIMHSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)O[C@@H]1C[C@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCN(CC)CC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


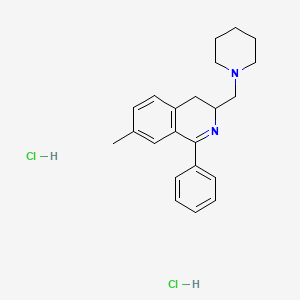
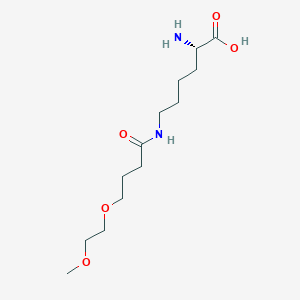
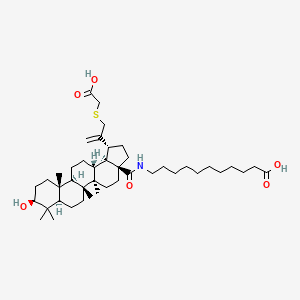

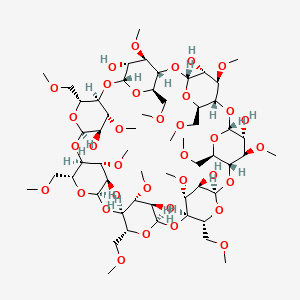
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)

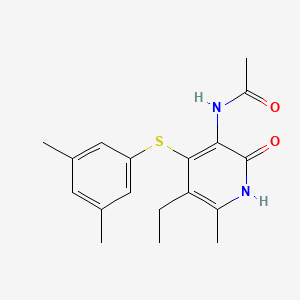
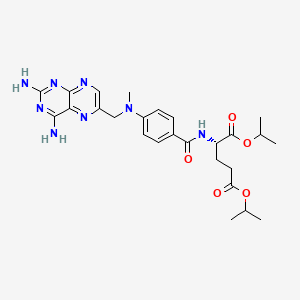
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
